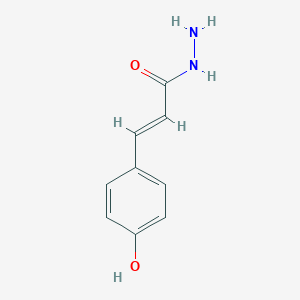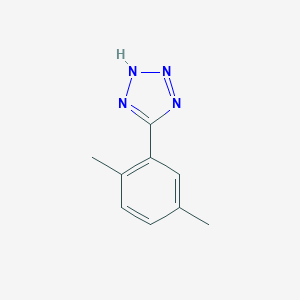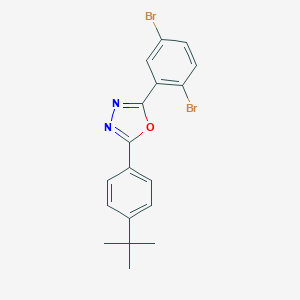![molecular formula C13H12O5 B296051 Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MOF and is synthesized through a specific method that involves several chemical reactions. In
Mecanismo De Acción
The mechanism of action of MOF is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. MOF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MOF has been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
MOF has been shown to exhibit potent anti-inflammatory and antioxidant effects in various in vitro and in vivo models. In animal studies, MOF has been shown to reduce the production of inflammatory mediators and to improve antioxidant status. Additionally, MOF has been shown to exhibit antitumor activity in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MOF is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. Additionally, MOF is relatively easy to synthesize and has a low toxicity profile. However, one of the main limitations of MOF is its limited solubility in aqueous solutions, which can make it challenging to administer in certain applications.
Direcciones Futuras
There are several future directions for the study of MOF, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields. Additionally, the development of novel formulations and delivery systems may help to overcome the limitations of MOF, such as its limited solubility. Overall, the study of MOF has the potential to lead to the development of new therapeutics and materials with significant scientific and commercial value.
Métodos De Síntesis
The synthesis of MOF involves several chemical reactions, including the reaction of 2,5-dihydro-2,5-dioxofuran-4-carboxylic acid with methanol and thionyl chloride to produce methyl 2-(4-methyl-5-oxo-2,5-dihydrofuran-2-yloxy)benzoate. This intermediate is then reacted with sodium methoxide to produce the final product, methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate.
Aplicaciones Científicas De Investigación
MOF has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, MOF has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. In the field of agrochemicals, MOF has been studied for its potential use as a herbicide and fungicide due to its ability to inhibit the growth of certain plant pathogens. In materials science, MOF has been investigated for its potential use as a catalyst and as a component in the production of advanced materials.
Propiedades
Fórmula molecular |
C13H12O5 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
methyl 2-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C13H12O5/c1-8-7-11(18-12(8)14)17-10-6-4-3-5-9(10)13(15)16-2/h3-7,11H,1-2H3 |
Clave InChI |
FJAHBYKOAJAKRS-UHFFFAOYSA-N |
SMILES |
CC1=CC(OC1=O)OC2=CC=CC=C2C(=O)OC |
SMILES canónico |
CC1=CC(OC1=O)OC2=CC=CC=C2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)

![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)

![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)



